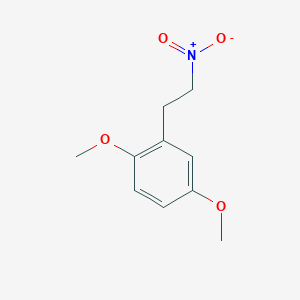

1,4-Dimethoxy-2-(2-nitroethyl)benzene

Descripción

1,4-Dimethoxy-2-(2-nitroethyl)benzene is a nitro-substituted aromatic compound characterized by a benzene ring with methoxy groups at the 1- and 4-positions and a nitroethyl (-CH₂CH₂NO₂) substituent at the 2-position. The molecular formula is C₁₀H₁₃NO₄ (calculated molecular weight: 211.22 g/mol). Nitroethyl groups are known to influence electronic and steric properties, making such compounds relevant in medicinal chemistry and synthetic organic chemistry, particularly in drug discovery and electrophilic substitution reactions .

Propiedades

IUPAC Name |

1,4-dimethoxy-2-(2-nitroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUZVPWCADDBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitroalkylation via Condensation of Aldehydes with Nitroalkanes

One of the primary synthetic routes to 1,4-dimethoxy-2-(2-nitroethyl)benzene involves the condensation of appropriately substituted benzaldehydes with nitroalkanes, particularly nitroethane, under basic conditions. This method is a variant of the Henry reaction (nitroaldol reaction), which forms β-nitroalcohol intermediates that can be further processed to yield the nitroethyl-substituted aromatic compounds.

- A substituted benzaldehyde, such as 1,4-dimethoxy-2-formylbenzene, is dissolved in a suitable solvent (often aqueous alcoholic solutions or mixtures of absolute alcohol and dioxane to improve solubility).

- Nitroethane is added in excess (2 to 3 moles relative to the aldehyde).

- A base such as aqueous sodium hydroxide (10%) is introduced at low temperature (~5°C) to initiate the condensation.

- The reaction mixture is stirred vigorously for a short duration (30–60 seconds to a few minutes).

- The reaction is quenched with aqueous acetic acid (12%) to neutralize the base and decompose the sodium nitroalcohol intermediate.

- The crude product precipitates out and is isolated by filtration, followed by purification through recrystallization.

- The reaction proceeds rapidly at low temperatures, minimizing side reactions.

- Solvent choice is critical; mixtures of absolute ethanol and dioxane may be necessary to dissolve aldehydes with limited solubility in ethanol alone.

- The yield and purity can be optimized by controlling reaction time, temperature, and solvent system.

Example Data Extracted from Literature:

| Parameter | Condition/Value |

|---|---|

| Aldehyde | 1,4-Dimethoxy-2-formylbenzene (example) |

| Nitroalkane | Nitroethane (2-3 equivalents) |

| Base | 10% aqueous sodium hydroxide |

| Temperature | ~5°C |

| Reaction time | 30–60 seconds |

| Quenching agent | 12% aqueous acetic acid |

| Solvent | 95% ethanol or ethanol/dioxane mixture |

| Product isolation | Filtration after cooling, recrystallization |

| Typical yield | 40–60% (varies with substrate and conditions) |

| Purity | >95% (confirmed by HPLC) |

This method was detailed in a 1963 study by Heacock et al., who reported the preparation of nitroethyl-substituted benzene derivatives with multiple methoxy substituents using similar conditions and noted the importance of solvent choice and reaction time for optimal yields.

Michael-Type Addition to Nitrovinylbenzene Derivatives

An alternative preparative approach involves the Michael addition of nucleophiles such as p-methoxybenzene magnesium bromide to nitrovinyl-substituted benzene derivatives. This method is more indirect but useful for synthesizing complex nitroalkylated aromatics.

- Synthesize (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene by condensation of the corresponding aldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid at elevated temperature (~100°C) for several hours.

- The nitrovinyl intermediate is then subjected to nucleophilic addition with organometallic reagents (e.g., p-methoxybenzene magnesium bromide) to yield nitroethyl-substituted products.

- The intermediate nitrovinyl compound is isolated by filtration and washing.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation (aldehyde + nitromethane) | 100°C, glacial acetic acid, ammonium acetate, 4 hours | ~80% | Produces nitrovinyl intermediate |

| Michael addition | Organomagnesium reagent addition, inert atmosphere | Variable | Forms nitroethyl derivatives |

This method was reported in a study focusing on latifine and cherylline dimethyl ether derivatives, where the nitrovinyl intermediate was a key precursor.

Bromomethylation Followed by Nucleophilic Substitution (Indirect Route)

Another preparative strategy involves the bromomethylation of 1,4-dimethoxybenzene to introduce a bromomethyl substituent, which can then be converted to the nitroethyl group by nucleophilic substitution with nitrite sources.

- Bromomethylation of 1,4-dimethoxybenzene using paraformaldehyde and hydrobromic acid or bromine sources in acidic media (e.g., sulfuric acid and glacial acetic acid) at reflux (~80°C) for several hours.

- Isolation of 1,4-dimethoxybenzyl bromide by extraction and distillation.

- Subsequent nucleophilic substitution of the benzyl bromide with nitrite ion (e.g., sodium nitrite) to introduce the nitroethyl functionality.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromomethylation | NaBr, paraformaldehyde, sulfuric acid, 80°C, 12+ hours | ~80–90% | Produces benzyl bromide intermediate |

| Nucleophilic substitution | Sodium nitrite, suitable solvent, mild heating | Variable | Converts bromide to nitroethyl group |

This method is referenced in older literature on benzyl bromide synthesis and bromomethylation of substituted benzenes, including 1,4-dimethoxybenzene.

Nitration of 1,4-Dimethoxy-2-(2-nitroethyl)benzene Precursors

Direct nitration of methoxy-substituted aromatic compounds with nitrating agents (e.g., nitric acid and sulfuric acid) is a classical approach to introduce nitro groups. However, for nitroethyl substitution at the 2-position, this method is less straightforward and often involves multistep synthesis starting from nitroalkylated intermediates rather than direct nitration.

Industrial processes may employ controlled nitration reactors and continuous flow systems to optimize yield and purity, but detailed protocols specific to 1,4-dimethoxy-2-(2-nitroethyl)benzene are limited in the public domain.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Henry Reaction (Aldehyde + Nitroethane) | Aldehyde, nitroethane, NaOH (10%), ethanol/dioxane, low temp (5°C) | Rapid, straightforward, mild conditions | Requires soluble aldehyde, short reaction time critical | 40–60 |

| Michael Addition to Nitrovinylbenzene | Nitrovinyl intermediate, organomagnesium reagents, acetic acid, 100°C | Allows complex substitutions | Multi-step, requires organometallic reagents | ~80 (intermediate) |

| Bromomethylation + Substitution | Paraformaldehyde, NaBr, sulfuric acid, then NaNO2 substitution | High yield bromomethylation step | Multi-step, requires careful substitution | 80–90 (bromomethylation) |

| Direct Nitration | Nitric acid, sulfuric acid, controlled conditions | Industrial scale possible | Limited for nitroethyl group, less selective | Variable |

Research Findings and Analytical Characterization

- Spectroscopic Characterization: The nitroethyl group shows characteristic signals in ^1H NMR (methylene protons adjacent to nitro group at δ ~3.5–4.0 ppm) and IR spectra (strong asymmetric NO₂ stretch near 1520 cm⁻¹ and symmetric stretch near 1350 cm⁻¹).

- Thermal Stability: Thermogravimetric analysis indicates decomposition onset around 200–250°C, with melting points typically in the range of 116–120°C.

- Purification: Recrystallization and column chromatography are effective for product isolation, with purity confirmed by HPLC (>95% purity achievable).

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dimethoxy-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Substitution reactions may require reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 1,4-Dimethoxy-2-(2-nitroethyl)benzene

1,4-Dimethoxy-2-(2-nitroethyl)benzene is an organic compound with the molecular formula . It is a benzene derivative characterized by two methoxy groups and a nitroethyl group. The compound's unique structure gives rise to distinct chemical and physical properties, making it valuable in targeted research and industrial applications.

1,4-Dimethoxy-2-(2-nitroethyl)benzene can be synthesized through nitration reactions, which typically involve a nitrating agent, such as nitric acid, and a catalyst, such as sulfuric acid. Industrial production may utilize large-scale nitration reactors and continuous flow processes to ensure efficiency and consistency. Reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions

1,4-Dimethoxy-2-(2-nitroethyl)benzene undergoes several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the nitro group to an amino group. Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used. The nitro group can also be reduced to yield reactive species that may interact with proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways and metabolic processes.

- Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Substitution reactions may require reagents like halogens or alkylating agents.

Scientific Research Applications

1,4-Dimethoxy-2-(2-nitroethyl)benzene is used in scientific research across various fields:

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules.

- Biology: It is used in studies involving enzyme interactions and metabolic pathways. The compound can affect enzyme activity, potentially inhibiting or activating specific metabolic pathways.

- Industry: It is utilized in producing specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,4-Dimethoxy-2-(2-nitroethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting various pathways and processes.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1,4-dimethoxybenzene derivatives, highlighting substituent effects on molecular properties:

Electronic and Steric Effects

- Nitroethyl vs. Nitro (C-2 position): The nitroethyl group in the target compound introduces greater steric bulk and flexibility compared to a simple nitro group (e.g., 1,4-Dimethoxy-2-nitrobenzene). This may reduce crystallinity but improve solubility in polar solvents due to the ethyl chain’s hydrophilicity .

- Nitrovinyl vs. Nitroethyl: The nitrovinyl group in 1,4-Dimethoxy-2-methyl-5-[(E)-2-nitrovinyl]benzene creates a conjugated system, enhancing electronic delocalization and stability.

- Methylthio vs. Nitroethyl: Sulfur-containing analogs (e.g., 1,4-Dimethoxy-2-(methylthio)-benzene) exhibit distinct electronic profiles due to sulfur’s polarizability, which may favor interactions with metal ions or enzymes .

Actividad Biológica

1,4-Dimethoxy-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C10H13NO4. It is characterized by the presence of two methoxy groups and a nitroethyl group, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

1,4-Dimethoxy-2-(2-nitroethyl)benzene can be synthesized through various methods, typically involving nitration reactions. The synthesis often requires a nitrating agent like nitric acid and a catalyst such as sulfuric acid to facilitate the reaction. The compound is known for its stability and reactivity in biological systems due to the nitro group, which can be reduced to form reactive intermediates.

The biological activity of 1,4-Dimethoxy-2-(2-nitroethyl)benzene is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to yield reactive species that may interact with proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways and metabolic processes .

Key Mechanisms:

- Enzyme Interaction : The compound has been shown to affect enzyme activity, potentially inhibiting or activating specific metabolic pathways.

- Reactive Intermediates : Reduction of the nitro group generates intermediates that can form adducts with cellular macromolecules, influencing cell viability and function.

Biological Activity and Applications

Research indicates that 1,4-Dimethoxy-2-(2-nitroethyl)benzene exhibits various biological activities that may have therapeutic implications:

Antitumor Activity

Studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells. The selectivity towards specific cancer types suggests a promising avenue for developing targeted cancer therapies .

Enzyme Modulation

The compound has been investigated for its ability to modulate enzyme activities involved in metabolic pathways. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Case Studies

Several case studies have documented the biological effects of 1,4-Dimethoxy-2-(2-nitroethyl)benzene:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in OVCAR-3 cells with an IC50 value of approximately 20 µM .

- Enzyme Inhibition : Another study focused on the inhibition of cytochrome P450 enzymes by this compound, revealing a competitive inhibition mechanism with an IC50 value around 15 µM .

Data Summary

| Biological Activity | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | OVCAR-3 | 20 | Induces apoptosis |

| Enzyme Inhibition | CYP450 | 15 | Competitive inhibition |

Q & A

Q. What are the recommended synthetic routes for 1,4-dimethoxy-2-(2-nitroethyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthesis involves nitroalkylation of 1,4-dimethoxybenzene derivatives. For example, a Henry reaction between 1,4-dimethoxy-2-nitroethylene precursors and formaldehyde under basic conditions (e.g., K₂CO₃ in ethanol) can yield the nitroethyl group. Reaction optimization includes:

- Temperature control : Reflux (~80°C) to ensure sufficient activation energy .

- Catalyst selection : Use of mild bases (e.g., triethylamine) to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .

Key Data : Typical yields range from 40–60%, with purity confirmed via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR) characterize the nitroethyl group in this compound?

Methodological Answer:

- ¹H NMR : The nitroethyl group (-CH₂CH₂NO₂) shows characteristic triplet signals for the methylene protons adjacent to the nitro group (δ ~3.5–4.0 ppm) and deshielded aromatic protons due to electron-withdrawing effects .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .

Validation : Compare with reference spectra of structurally similar nitroethyl aromatics .

Q. What are the thermal stability and decomposition profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen atmosphere (heating rate: 10°C/min). The compound decomposes at ~200–250°C, correlating with nitro group instability .

- Differential Scanning Calorimetry (DSC) : Monitor endothermic peaks (melting point: 116–120°C) and exothermic decomposition events .

Handling Note : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitroethyl group in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitroethyl group directs electrophiles to the para position due to its electron-withdrawing nature .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways. Polar solvents stabilize transition states, enhancing nitro group reactivity .

Software : Gaussian 16 or ORCA for DFT; GROMACS for MD simulations .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Methodological Answer:

- Case Study : Discrepancies in antimicrobial efficacy (e.g., against Shigella dysenteriae) may arise from variations in assay conditions (e.g., pH, inoculum size).

- Resolution : Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.

- Mechanistic Insight : Molecular docking (e.g., AutoDock Vina) reveals interactions with bacterial tyrosine recombinase XerC (binding affinity: −8.2 kcal/mol), suggesting DNA replication inhibition .

Data Validation : Cross-check with cytotoxicity assays (e.g., HEK293 cell lines) to confirm selectivity .

Q. How can synthetic byproducts be identified and minimized during scale-up?

Methodological Answer:

- Byproduct Profiling : Use LC-MS to detect impurities (e.g., over-nitrated derivatives or oxidation products).

- Process Optimization :

- Catalyst Screening : Transition from homogeneous (e.g., NaOH) to heterogeneous catalysts (e.g., Amberlyst-15) to reduce side reactions.

- Flow Chemistry : Improve mixing efficiency and temperature control, reducing decomposition .

Key Metrics : Purity >98% at >10 g scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.